1,3-双(4-羧基苯基)咪唑鎓氯化物

描述

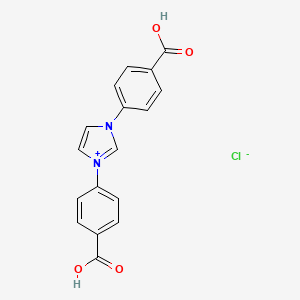

1,3-Bis(4-carboxyphenyl)imidazolium chloride is an imidazolium salt with hydroxy functionality . It is a common building block for functional materials and is used in the synthesis of N-heterocyclic carbene (NHC) as σ-donor ligands for stable metal complexes .

Synthesis Analysis

Imidazolium salts are synthesized using common building blocks for functional materials . The synthesis process involves the use of 4-Aminobenzoic acid in dry methanol, with the addition of formic acid and a 39% aqueous solution of glyoxal .Molecular Structure Analysis

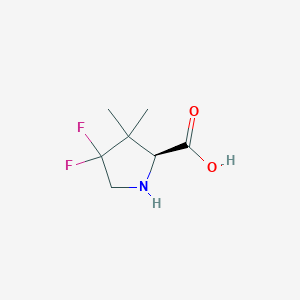

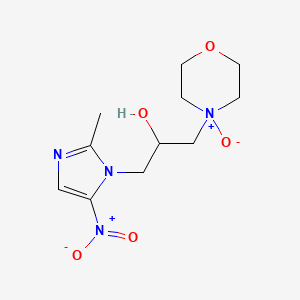

The structure of 1,3-Bis(4-carboxyphenyl)imidazolium chloride consists of a central planar imidazolium ring, with out-of-plane phenolic side arms . The dihedral angles between the 4-hydroxyphenyl substituents and the imidazole ring are 55.27 (7) and 48.85 (11)° .Chemical Reactions Analysis

This compound is a metal-free catalyst that allows reactions to be carried out under mild conditions . It has been found to be efficient for a diversity of anilines and allylic alcohols, providing exclusively the product of N-substitution independently of the substituents in the aniline reactant .Physical And Chemical Properties Analysis

The molecular weight of 1,3-Bis(4-carboxyphenyl)imidazolium chloride is 344.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 344.0563846 g/mol . The topological polar surface area is 83.4 Ų .科学研究应用

催化

1,3-双(羧甲基)咪唑鎓氯化物已被用作无金属可回收催化剂。例如,它催化了醇与苯胺的烯丙基取代反应,合成 N-烯丙基苯胺。此过程对于各种苯胺和烯丙醇有效,仅提供 N-取代产物。该催化剂可在不损失活性情况下重复使用多达 15 个循环,展示了其稳健性 (Albert-Soriano 等人,2018 年)。

有机合成

在有机合成中,1,3-双(4-羧基苯基)咪唑鎓氯化物已用于制备亲核卡宾。它被证明在咪唑鎓阳离子的电化学还原中是有效的,导致形成咪唑-2-亚甲基,这在各种化学反应中很有用 (Gorodetsky 等人,2004 年)。

材料科学

在材料科学中,已使用 1,3-双(4-羧基苯基)咪唑鎓氯化物构建了基于咪唑鎓的金属有机骨架 (MOF)。这些 MOF 在吸附去除阴离子染料和选择性吸附 CO2 而不是 CH4 方面表现出显着的效率,表明其在环境应用中的潜力 (Ezugwu 等人,2018 年)。

电化学

还对 1,3-双(4-羧基苯基)咪唑鎓氯化物进行了电化学研究,深入了解其结构和电化学特性。这些研究对于了解其在各种化学环境中的行为和在电化学中的潜在应用至关重要 (Fuller & Carlin,1994 年)。

未来方向

Imidazolium salts like 1,3-Bis(4-carboxyphenyl)imidazolium chloride have potential applications in the development of functional materials . They can also play a significant role in the aeronautic industry by enhancing the interfacial shear strength in polyphenylene sulfide/Ex-PAN carbon fiber composites .

属性

IUPAC Name |

4-[3-(4-carboxyphenyl)imidazol-3-ium-1-yl]benzoic acid;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4.ClH/c20-16(21)12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(4-8-15)17(22)23;/h1-11H,(H-,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVTWWKYGXDSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=C[N+](=C2)C3=CC=C(C=C3)C(=O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3321956.png)

![2-Fluoro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B3322044.png)

![6-(6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-yldisulfanyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2,4]triazol-4-ium;dichloride](/img/structure/B3322050.png)

![4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)aniline](/img/structure/B3322072.png)